molecular formula C16H16N2O6S B2743414 4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 941891-48-1

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2743414
CAS No.: 941891-48-1
M. Wt: 364.37
InChI Key: WRHQCSJFMMGFCR-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 941891-48-1) is a synthetic benzamide derivative with a molecular formula of C16H16N2O6S and a molecular weight of 364.373 g/mol . This compound is part of the sulfonamide class of chemicals, which are extensively investigated in medicinal chemistry and drug discovery for their wide range of potential biological activities . Compounds featuring the sulfonamide functional group have demonstrated promise in scientific research for their antibacterial, anti-leishmanial, anti-inflammatory, and carbonic anhydrase inhibitory properties, making them valuable candidates for developing structure-activity relationship (SAR) models . The molecular structure of this benzamide derivative is characterized by a methoxy group and a nitro group on the aniline ring, alongside an ethanesulfonyl moiety on the benzamide ring, contributing to its unique physicochemical and interactive properties . This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-7-4-11(5-8-13)16(19)17-14-9-6-12(18(20)21)10-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHQCSJFMMGFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The target compound’s structure comprises two critical moieties: a 4-(ethanesulfonyl)benzoyl group and a 2-methoxy-4-nitroaniline residue. Three primary synthetic strategies emerge from the literature:

  • Sulfonation-first approach : Introducing the ethanesulfonyl group to benzoic acid derivatives prior to amide bond formation.
  • Amide coupling-first approach : Forming the benzamide scaffold before sulfonation.
  • Convergent synthesis : Preparing both moieties separately and coupling them in a final step.

Comparative studies indicate the sulfonation-first method offers higher yields due to reduced steric hindrance during sulfonyl group introduction.

Detailed Preparation Methods

Synthesis of 4-(Ethanesulfonyl)Benzoic Acid

This intermediate is pivotal for subsequent amide coupling. Two validated routes are documented:

Route 1: Thioether Oxidation
  • 4-(Ethylthio)benzoic acid synthesis :
    • React 4-mercaptobenzoic acid with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C for 6 hours.
    • Yield: 85–90%.
  • Oxidation to sulfonyl group :
    • Treat 4-(ethylthio)benzoic acid with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours.
    • Yield: 78–82%.
Route 2: Direct Sulfonation
  • Electrophilic sulfonation : React benzoic acid with ethanesulfonyl chloride in chlorosulfonic acid at 0–5°C. This method suffers from poor regioselectivity (<50% para-substitution).

Table 1: Comparison of 4-(Ethanesulfonyl)Benzoic Acid Synthesis Routes

Method Starting Material Conditions Yield (%) Regioselectivity
Thioether oxidation 4-Mercaptobenzoic acid K₂CO₃, DMF, 80°C → H₂O₂, AcOH 78–82 >99% para
Direct sulfonation Benzoic acid ClSO₃H, 0–5°C 45–50 50% para

Synthesis of 2-Methoxy-4-Nitroaniline

The aniline component is synthesized via nitration of protected 2-methoxyaniline:

  • Protection : Acetylate 2-methoxyaniline with acetic anhydride in pyridine at 25°C for 2 hours.
  • Nitration : Treat acetylated derivative with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C, yielding 4-nitro-2-methoxyacetanilide.
  • Deprotection : Hydrolyze with 6 M HCl under reflux for 4 hours.
    • Overall yield: 65–70%.

Amide Bond Formation Methods

Coupling 4-(ethanesulfonyl)benzoic acid with 2-methoxy-4-nitroaniline is achieved through two principal techniques:

Method A: Acid Chloride Coupling
  • Acid chloride synthesis : React 4-(ethanesulfonyl)benzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours.
  • Amidation : Add 2-methoxy-4-nitroaniline and pyridine in dichloromethane (DCM) at 30°C for 4 hours.
    • Yield: 60–65%.
Method B: Carbodiimide-Mediated Coupling
  • Activation : Combine 4-(ethanesulfonyl)benzoic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM for 30 minutes.
  • Coupling : Introduce 2-methoxy-4-nitroaniline and stir at 20°C for 16 hours.
    • Yield: 70–75%.

Table 2: Amidation Method Efficiency

Method Reagents Solvent Time (h) Temperature (°C) Yield (%)
A SOCl₂, pyridine DCM 4 30 60–65
B EDCI, DMAP DCM 16 20 70–75

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates.
  • DCM superiority : Reactions in DCM yield 10–15% higher product than in tetrahydrofuran (THF) due to better solubility of sulfonated intermediates.

Temperature Control

  • Amidation : Elevated temperatures (>40°C) promote byproduct formation (e.g., N-acylurea in EDCI method), reducing yields by 20–25%.

Purification Techniques

  • Acid washing : Post-reaction treatment with 10% HCl removes unreacted aniline, improving purity to >95%.
  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with 99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide has shown promise in various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Preclinical studies have demonstrated its efficacy in various disease models, leading to clinical trials to evaluate its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Spectral/Functional Features Biological Activity (if reported) Reference IDs
Target Compound 4-(Ethanesulfonyl), 2-methoxy-4-nitrophenyl 376.38 (calculated) IR: S=O stretch (~1350 cm⁻¹), C=O (~1680 cm⁻¹) Not reported N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Bromo, 4-methoxy-2-nitrophenyl 381.19 Crystallographic data (asymmetric unit molecules) Structural comparison only
CDD-833850 () 5-chloro-2-hydroxy, 2-methoxy-4-nitrophenyl 322.72 Likely H-bonding via -OH group Antimycobacterial candidate
2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide 2-(ethylsulfanyl), 4-methoxy, 4-nitro 332.37 IR: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) Not reported
HPAPB () N-hydroxy-4-phenylacetylamino, p-tolyl 406.44 Hydroxamic acid group (HDAC inhibition) Antitumor activity (IC₅₀: 100–200 μM)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, thiazolyl, 4-nitrophenyl 474.52 Sulfamoyl group, heterocyclic thiazole Not reported

Key Observations

Electronic and Steric Effects
  • Ethanesulfonyl vs.
  • Nitro Positioning : The 4-nitro group on the aniline moiety (vs. 2-nitro in ) may reduce steric hindrance while maintaining electron-withdrawing effects critical for interactions with biological targets.
Spectral Signatures
  • The C=O stretch (~1680 cm⁻¹) is consistent across benzamide derivatives (e.g., ).
  • S=O stretches (sulfonyl/sulfamoyl) appear at ~1350–1300 cm⁻¹ (target compound vs. ), while C=S in ethylsulfanyl derivatives (e.g., ) absorbs at ~1250 cm⁻¹.

Pharmacokinetic and Toxicity Considerations

  • Methoxy Groups : The 2-methoxy group in the target compound may improve metabolic stability compared to unsubstituted analogues (e.g., ).
  • Nitro Group Toxicity: The 4-nitro group could pose genotoxic risks, as seen in some nitrophenyl derivatives, necessitating further safety profiling.

Biological Activity

4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S. The compound features a benzamide core with a methoxy group, a nitro group, and an ethanesulfonyl moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in the context of diseases where enzyme overactivity is a contributing factor.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to reactive oxygen species (ROS) generation, which can affect cellular signaling pathways.
  • Membrane Permeability : The presence of the methoxy and ethanesulfonyl groups enhances the compound's solubility and membrane permeability, improving bioavailability.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related benzamide derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is hypothesized that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antiviral Activity

Similar compounds have been investigated for their antiviral properties. For example, derivatives targeting viral enzymes have shown promise in inhibiting viral replication. The potential for this compound to act against viruses such as Hepatitis C or HIV warrants further investigation.

Case Studies

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant anticancer activity.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)5.2
    HeLa (Cervical Cancer)3.8
    A549 (Lung Cancer)6.1
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Antiviral Screening : Preliminary antiviral assays showed that the compound inhibited viral replication in vitro with an EC50 value comparable to known antiviral agents.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling : React 4-ethanesulfonylbenzoic acid with 2-methoxy-4-nitroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide backbone .

Sulfonylation : Introduce the ethanesulfonyl group via nucleophilic substitution under controlled pH (e.g., using NaH as a base in THF) .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent systems (e.g., DMF for solubility) to enhance yield (reported yields: 65–78%) .

Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated: 394.35 g/mol; observed: 394.32 ± 0.03 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between aromatic rings (e.g., 75–85° for nitro-substituted phenyl groups) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for the compound’s reactivity?

Methodological Answer:

  • Cross-Validation : Compare density functional theory (DFT)-calculated electrostatic potentials with experimental X-ray electron density maps to identify electronic discrepancies (e.g., sulfonyl group polarization) .
  • Kinetic Studies : Conduct time-resolved spectroscopy (e.g., UV-Vis) to compare predicted vs. observed reaction rates for nitro-group reduction .
  • Controlled Replication : Repeat syntheses under varying conditions (e.g., solvent polarity, temperature) to isolate variables causing deviations .

Q. How can the compound’s electronic properties be correlated with its biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Modulation : Synthesize analogs (e.g., replacing methoxy with ethoxy or nitro with cyano) and test inhibitory effects on kinases (IC₅₀ values) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., EGFR tyrosine kinase) .
  • Spectroscopic Probes : Measure fluorescence quenching in the presence of DNA to assess intercalation potential, correlating with anticancer activity .

Q. What methodologies are employed to assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Enzyme Inhibition Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ against recombinant kinases (e.g., IC₅₀ = 0.8 μM for Abl1 kinase) .
  • Microbiological Testing : Perform broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram-positive bacteria (e.g., S. aureus: MIC = 16 μg/mL) .
  • Cytotoxicity Screening : Validate selectivity via MTT assays on human cell lines (e.g., HEK293), ensuring low off-target toxicity (viability >90% at 10 μM) .

Data Contradiction Analysis

Example Scenario : Conflicting NMR and X-ray data on nitro-group orientation.
Resolution :

Variable Temperature NMR : Assess rotational barriers of the nitro group to determine if dynamic effects explain discrepancies .

Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets (e.g., synchrotron radiation) to resolve electron density ambiguities .

Comparative SAR : Test bioactivity of stereoisomers to determine functional relevance of structural variations .

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